![molecular formula C17H17N3O3S B4842712 N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide](/img/structure/B4842712.png)
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide
Overview
Description
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor that has been developed to target the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to be highly selective for Aurora A kinase, with minimal activity against other kinases.
Biochemical and Physiological Effects:
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in tumor cells. In addition, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit tumor growth in vivo, both as a single agent and in combination with other chemotherapeutic agents. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its high selectivity for Aurora A kinase, which allows for specific targeting of tumor cells. Another advantage is its potent anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents. One limitation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its limited solubility, which can make formulation and dosing challenging.
Future Directions
There are several potential future directions for the development of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide. One direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Another direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with immunotherapies, such as checkpoint inhibitors. Finally, the development of more potent and soluble analogs of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide may improve its therapeutic potential.
Scientific Research Applications
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit the growth of tumor cells and induce cell death. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have synergistic effects with other chemotherapeutic agents, such as taxanes and platinum compounds.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10(2)14-9-24-17(18-14)19-16(21)15-8-13(20-23-15)11-4-6-12(22-3)7-5-11/h4-10H,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBXZXXAFBRAHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(propan-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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